

overcoming T315I gatekeeper mutation

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Understanding the T315I Mutation

The T315I is a "**gatekeeper**" point mutation in the BCR::ABL1 kinase domain. This single amino acid substitution (threonine to isoleucine at position 315) poses a major therapeutic challenge for these key reasons [1] [2]:

- **Steric Hindrance:** The replacement with the bulkier isoleucine residue creates a physical barrier that prevents most tyrosine kinase inhibitors (TKIs) from effectively binding to the ATP-binding pocket.
- **Loss of Key Bond:** The mutation eliminates a critical hydrogen bond that first- and second-generation TKIs (like imatinib, nilotinib, and dasatinib) form with the threonine residue, which is essential for their binding affinity [1].
- **Multi-Drug Resistance:** It confers high-level resistance to all first- and second-generation BCR::ABL1 TKIs (imatinib, dasatinib, nilotinib, bosutinib) [3] [2].

Approved & Investigational Inhibitors

The following table summarizes therapeutic agents designed to target the T315I-mutated BCR::ABL1.

Agent / Compound	Type / Status	Key Mechanism / Note	Reported Binding Affinity (kcal/mol) or Activity
Ponatinib [4] [1]	Approved 3rd Gen. TKI	Designed to overcome steric hindrance via carbon-carbon triple bond linker; associated with cardiovascular side effects.	-9.9 kcal/mol (molecular docking) [5]
Olverembatinib [4] [1]	Approved 3rd Gen. TKI	Effective in patients with prior ponatinib failure; though thrombocytopenia and hypocalcemia are noted side effects.	Information not available in search results
Asciminib [4] [6]	Approved Allosteric Inhibitor	Binds to the myristoyl pocket (STAMP inhibitor); however, efficacy is reduced when T315I mutation co-occurs with mutations in the myristoyl pocket.	Information not available in search results
Phellifuropyranone A [5]	Fungal Metabolite (Preclinical)	Shows favorable drug-likeness and stable binding in simulations.	-22.88 ± 4.28 kcal/mol (MM/PBSA) [5]
Meshimakobnol B [5]	Fungal Metabolite (Preclinical)	Shows favorable drug-likeness and stable binding in simulations.	-25.86 ± 3.51 kcal/mol (MM/PBSA) [5]
W4, W8, W12, W21 [1]	Novel Compounds (Preclinical)	Structurally optimized from a lead compound; showed significant inhibitory effects in cell-based MTT assays.	Information not available in search results

Clinical Risk Assessment & Management

For clinical management, identifying patients at high risk for developing T315I is crucial for timely intervention.

- **Independent Risk Factors:** A 2025 multicenter study identified these key risk factors for T315I emergence in chronic-phase CML patients [3]:

- **Peripheral Blood Blasts (PBB)**
- **Additional Chromosomal Abnormalities (ACA)**
- **Dasatinib Use**
- **No Early Molecular Response (EMR)** at 3 months (BCR::ABLIS > 10%)
- **BCR::ABLIS > 1%** at 6 months
- **Testing Indications:** BCR::ABL1 kinase domain mutation analysis is recommended upon **treatment failure or warning** responses, or any **loss of response** according to clinical guidelines like ELN and NCCN [6] [3].
- **Testing Technique:** While Sanger sequencing is common, more sensitive techniques like **ligation-PCR** can detect low-level mutations earlier, potentially allowing for preemptive therapy changes [7].

Experimental Protocols for Preclinical Research

Here are detailed methodologies from recent research for screening and evaluating potential T315I inhibitors.

Protocol 1: Virtual Screening for Novel Inhibitors

This *in silico* protocol is used for the initial identification of candidate compounds [5] [1].

- **Protein Preparation:** Retrieve the crystal structure of the T315I-BCR::ABL1 mutant (PDB ID: 3IK3) from the RCSB Protein Data Bank. Remove water molecules and co-crystallized ligands, then add polar hydrogen atoms.
- **Ligand Preparation:** Obtain 3D structures of compounds (e.g., from a fungal metabolite library like MeFSAT or a custom-designed chemical database). Perform energy minimization (e.g., 200 steps using Universal Force Field in Open Babel).
- **Molecular Docking:** Use software like PyRx for docking. Define the binding pocket (e.g., using PrankWeb tool) and generate a grid. Convert both protein and ligands to PDBQT format and run the docking simulation to calculate binding affinities.
- **ADMET Analysis:** Predict the pharmacokinetic and toxicity profile of top-ranking compounds using web tools like SwissADME to assess drug-likeness.

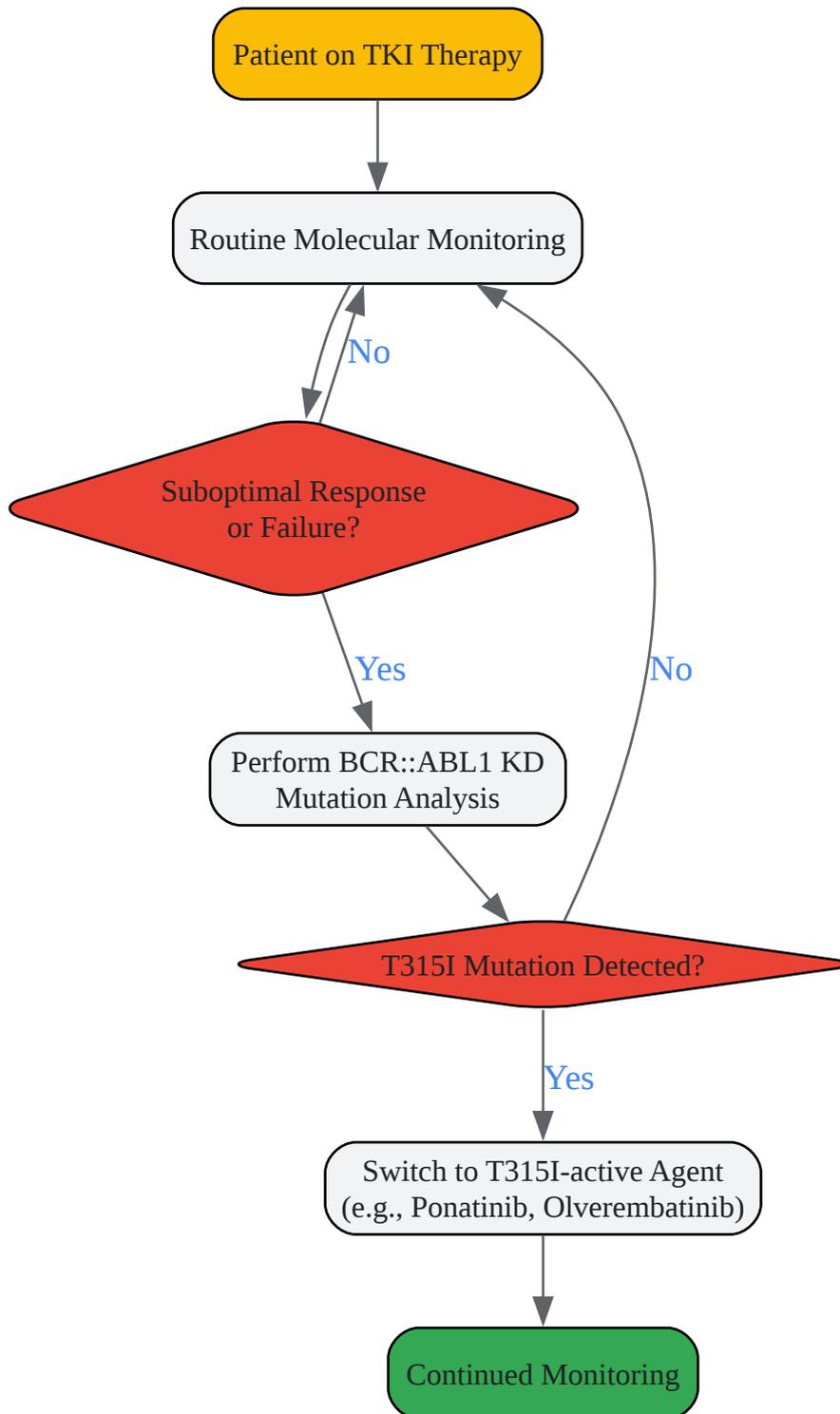
Protocol 2: Drug Sensitivity and Resistance Testing (DSRT)

This *in vitro* protocol evaluates the efficacy of hits from virtual screening [8].

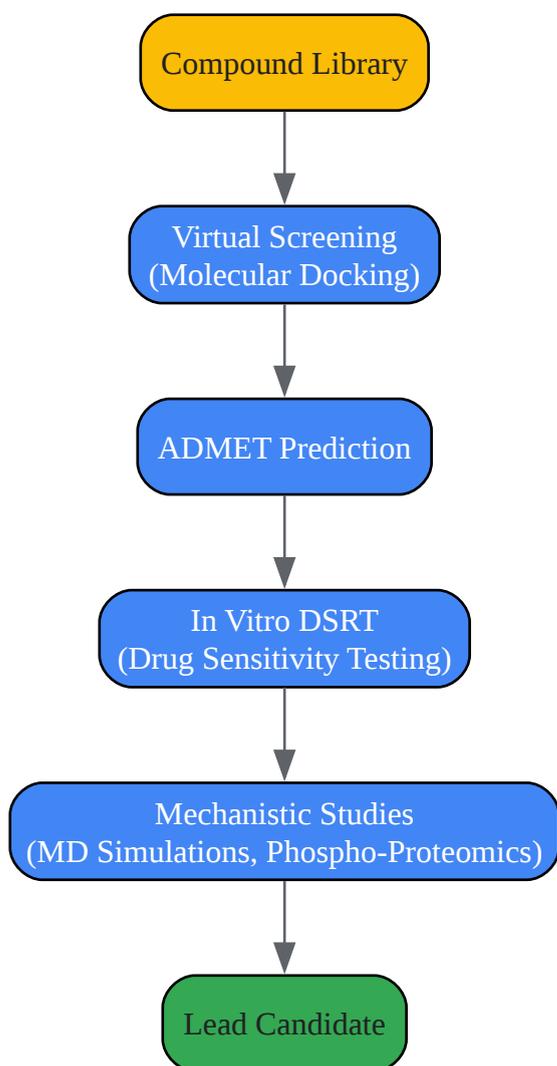
- **Cell Culture:** Use BCR::ABL1-dependent cell lines, such as Ba/f3 or HPC-LSK cells, engineered to express either T315I-mutated or wild-type BCR::ABL1.
- **Compound Screening:** Test a comprehensive oncology drug library (150+ compounds) across a range of concentrations (e.g., 5 concentrations, 10,000-fold range).
- **Viability Assay:** After a set incubation period (e.g., 72 hours), measure cell viability using an MTT assay or a similar method.
- **Data Analysis:** Calculate drug sensitivity scores (DSS) to quantify and compare the potency and efficacy of the tested compounds.

Research Workflows

The diagrams below map the logical flow of clinical management and preclinical research as discussed in the search results.



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Frequently Asked Questions (FAQs)

Q1: Why are some fungal metabolites promising for targeting T315I? Research shows that certain fungal secondary metabolites, like Phellifuropyranone A and Meshimakobnol B, can achieve binding affinities and stability comparable to or even surpassing ponatinib in computational models. Their diverse chemical structures offer new scaffolds for inhibitor design that are not based on existing TKI chemistries [5].

Q2: Does the p190 BCR::ABL isoform influence T315I or treatment response? While p190 BCR::ABL CML is rare (1-2% of cases), it is associated with distinct signaling pathways (e.g., hyperphosphorylation of JAK1/STAT1 and Src) and inferior responses to imatinib. This suggests that the isoform itself may create a

higher-risk disease background, which could influence the emergence and impact of resistance mutations like T315I [8].

Q3: What is the clinical prognosis for a CML patient with the T315I mutation? The prognosis is serious but varies significantly by disease phase. Patients in the chronic phase have a significantly better outlook than those in advanced phases. One study reported an overall survival of 81.8% over 96 months for mutation-harboring patients, with a high risk of progression to blast crisis (up to 58.8%) [2]. Another study noted median survival for CP-CML patients with T315I was 133 months, compared to just 6 months for those in blast phase [3].

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